12,14-Dimethyl-12H,14H-[1,4]benzoxazino[3,2-b]phenoxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12,14-Dimethyl-12H,14H-[1,4]benzoxazino[3,2-b]phenoxazine is a complex organic compound belonging to the phenoxazine family. Phenoxazines have garnered significant interest due to their diverse applications in material science, organic electronics, and medicinal chemistry
Vorbereitungsmethoden
The synthesis of 12,14-Dimethyl-12H,14H-[1,4]benzoxazino[3,2-b]phenoxazine typically involves multi-step organic reactions. The synthetic routes often start with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Common reagents used in these reactions include various amines, aldehydes, and catalysts under controlled conditions . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing large-scale reactors and continuous flow processes.
Analyse Chemischer Reaktionen
12,14-Dimethyl-12H,14H-[1,4]benzoxazino[3,2-b]phenoxazine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Various nucleophiles can substitute hydrogen atoms in the aromatic rings, leading to the formation of substituted derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
12,14-Dimethyl-12H,14H-[1,4]benzoxazino[3,2-b]phenoxazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a catalyst in organic reactions.
Biology: The compound exhibits biological activity, making it useful in the study of cellular processes and as a potential therapeutic agent.
Medicine: Due to its structural similarity to other bioactive phenoxazines, it is investigated for its potential in treating various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 12,14-Dimethyl-12H,14H-[1,4]benzoxazino[3,2-b]phenoxazine involves its interaction with specific molecular targets within cells. It can modulate various biochemical pathways, including those involved in oxidative stress, apoptosis, and signal transduction. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, and other proteins .
Vergleich Mit ähnlichen Verbindungen
12,14-Dimethyl-12H,14H-[1,4]benzoxazino[3,2-b]phenoxazine can be compared to other phenoxazine derivatives such as:
Phenoxazine: The parent compound, known for its use in dyes and pigments.
Actinomycin D: A well-known phenoxazine derivative with strong antitumor properties.
Phenothiazine: Structurally similar and used in various pharmacological applications. The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
352205-10-8 |
---|---|
Molekularformel |
C20H16N2O2 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
12,14-dimethyl-[1,4]benzoxazino[3,2-b]phenoxazine |
InChI |
InChI=1S/C20H16N2O2/c1-21-13-7-3-5-9-17(13)23-19-12-20-16(11-15(19)21)22(2)14-8-4-6-10-18(14)24-20/h3-12H,1-2H3 |
InChI-Schlüssel |
QLEUFZREGKTLPY-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2OC3=CC4=C(C=C31)N(C5=CC=CC=C5O4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.